2-Aminobiphenyl

描述

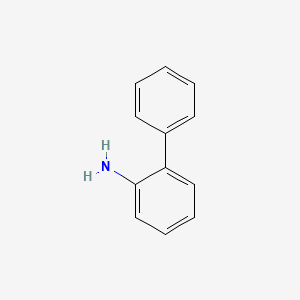

Structure

3D Structure

属性

IUPAC Name |

2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBPWBPGNQWFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3030189 | |

| Record name | 2-Biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobiphenyl appears as colorless or purplish crystals. (NTP, 1992), Colorless or purple solid; [Hawley] Pink to brown solid; [MSDSonline] | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Biphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

570 °F at 760 mmHg (NTP, 1992), 299 °C | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Biphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether, benzene; slightly sol in dimethylsulfoxide, petroleum ether, Insol in water | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (AIR= 1) | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000117 [mmHg], 1.2X10-4 mm Hg @ 25 °C /Estimated/ | |

| Record name | 2-Biphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets (dilute alcohol), Colorless or purplish crystals | |

CAS No. |

90-41-5 | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQM58EBRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122 to 127 °F (NTP, 1992), 51 °C | |

| Record name | 2-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Aminobiphenyl physical and chemical properties

An In-depth Technical Guide to 2-Aminobiphenyl: Physical and Chemical Properties

Introduction

This compound, also known as 2-phenylaniline, is an aromatic amine with the chemical formula C₆H₅C₆H₄NH₂.[1] It is a derivative of biphenyl and exists as a colorless to purple or brown crystalline solid.[1][2] While pure samples are colorless, it tends to darken with age.[3] This compound serves as a crucial intermediate in various industrial and research applications, including the synthesis of dyes, pigments, pharmaceuticals, and as a precursor for popular cross-coupling catalysts.[1][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 90-41-5 | [1][2][5] |

| Molecular Formula | C₁₂H₁₁N | [1][2][3] |

| Molecular Weight | 169.22 g/mol | [1][2][5] |

| Appearance | Colorless to purple/brown crystals or crystalline powder | [1][2][5] |

| Melting Point | 47-50 °C | [1][5] |

| Boiling Point | 299 °C | [1][3][5] |

| Density | 1.16 g/cm³ at 21 °C | [5] |

| Vapor Density | 5.8-5.9 (vs air) | [1][5] |

| Vapor Pressure | 2 mm Hg at 140 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Autoignition Temp. | 842 °F | [1][5] |

| Water Solubility | <0.01 g/100 mL at 21 °C (insoluble) | [1][2][5] |

| Solubility | Soluble in alcohol, ether, and benzene. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |

| pKa | 3.82 (at 22 °C) | [1][6] |

| LogP | 2.84 | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Data available. | [7][8] |

| ¹³C NMR | Data available. | [7] |

| IR | Data available. | [7][9] |

| Mass Spectrum | Data available (electron ionization). | [7][9] |

| UV/Visible | Data available. | [9] |

Reactivity and Chemical Profile

This compound exhibits reactivity typical of a primary aromatic amine. It neutralizes acids in exothermic reactions to form salts and water.[1] The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[1]

Synthesis

The most common laboratory and industrial preparation of this compound is through the reduction of 2-nitrobiphenyl.[1][3][10] This can be achieved through catalytic hydrogenation or by using reducing agents like stannous chloride in an acidic medium.[1][10]

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis and medicinal chemistry.[4]

-

Catalysis : Palladacycles derived from this compound are highly effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.[1][3]

-

Organic Synthesis : It is used as a raw material for the synthesis of carbazole resins and other organic compounds.[1]

-

Biological Activity : this compound has been noted for its mutagenic potency and acts as a substrate for UDP-glucuronosyltransferases (UGTs).[1] It is also described as an apoptosis inducer.[2]

Experimental Protocols

Synthesis of this compound from 2-Nitrobiphenyl

This protocol describes a typical reduction of 2-nitrobiphenyl using stannous chloride.[1][10]

Materials:

-

2-Nitrobiphenyl

-

Ethanol

-

Stannous chloride (SnCl₂)

-

40% Sodium hydroxide solution

-

Ether

-

Anhydrous calcium chloride

Procedure:

-

A mixture of 2-nitrobiphenyl, ethanol, and stannous chloride is refluxed in a water bath for 3 hours.[1][10]

-

After the reaction, ethanol is recovered via distillation.[1][10]

-

The residue is cooled, and a 40% liquid alkali solution is added to make the mixture strongly alkaline.[1][10]

-

The ether extract is combined with the oil layer and dried with anhydrous calcium chloride.[1][10]

-

The ether is filtered and recovered. The crude product is washed with ethanol.[1][10]

-

The final product, this compound, is obtained by distillation of the crude product under reduced pressure.[1][10]

Caption: Workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Palladium catalysts, often derived from this compound, are used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure.[11][12]

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5-1 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., DMF/H₂O or Dioxane/H₂O)

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.[10][13]

-

Add the solvent system (e.g., 4 mL of DMF and 1 mL of H₂O).[10]

-

The reaction mixture is stirred at the required temperature (e.g., 60-110 °C) for the necessary time, with progress monitored by techniques like TLC or GC.[11][13]

-

Upon completion, the solvent is removed under reduced pressure.[10]

-

The residue is diluted with a solvent like ether and extracted.[10]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and evaporated.[10]

-

The crude product is purified by silica-gel column chromatography.[10]

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Metabolism and Biological Relevance

Caption: General metabolic routes for aromatic amines.

Safety and Handling

This compound is classified as harmful if swallowed and is suspected of causing cancer.[1][18][19] It is also harmful to aquatic life with long-lasting effects.[18][20]

-

Handling : Use in a well-ventilated area and avoid generating dust.[21] Wear protective clothing, impervious gloves, and safety glasses.[21] Do not eat, drink, or smoke when handling.[21]

-

Storage : Store in original, securely sealed containers in a cool, dry place away from incompatible materials.[21]

-

Spills : For minor spills, clean up using dry procedures to avoid dust generation.[21] For major spills, evacuate the area and control personal contact with the substance.[21]

-

First Aid : In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with water and remove contaminated clothing. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[18]

References

- 1. This compound | 90-41-5 [chemicalbook.com]

- 2. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 97 90-41-5 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound(90-41-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. rsc.org [rsc.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. cpachem.com [cpachem.com]

- 19. agilent.com [agilent.com]

- 20. echemi.com [echemi.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Aminobiphenyl from 2-Nitrobiphenyl

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from 2-nitrobiphenyl. This compound is a crucial building block in organic synthesis, notably in the development of pharmaceuticals and as a precursor for specialized ligands like palladacycles used in cross-coupling reactions[1]. The reduction of the nitro group in 2-nitrobiphenyl is the most direct and common method for its synthesis.

This document details various established methodologies, including catalytic hydrogenation and metal-mediated reductions, presenting detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Core Reaction: Reduction of a Nitroarene

The synthesis of this compound from 2-nitrobiphenyl is a classic example of nitroarene reduction. This transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and can be achieved through several reductive pathways.

Caption: General reaction scheme for the reduction of 2-nitrobiphenyl.

Key Synthesis Methodologies

Several reliable methods have been established for the reduction of 2-nitrobiphenyl. The choice of method often depends on factors such as scale, available equipment, cost, and sensitivity of other functional groups in the molecule. The most prominent methods include catalytic hydrogenation and reductions using metals in acidic or neutral media.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound, 5% palladium on carbon (Pd/C) is a commonly used and effective catalyst.[2] This method often provides high yields and purity, with the primary byproduct being water.

Experimental Protocol: Catalytic Hydrogenation using Pd/C [2]

-

Charging the Reaction Vessel: A Parr bottle (or a similar hydrogenation vessel) is charged with 60 g (0.30 mole) of 2-nitrobiphenyl, 3 g of 5% palladium-on-carbon catalyst, and 200 ml of 95% ethanol.

-

Hydrogenation: The mixture is shaken under a hydrogen atmosphere at a pressure of 25–50 p.s.i.

-

Reaction Monitoring: The reaction proceeds until hydrogen uptake ceases, which typically takes about 70 minutes.

-

Work-up: The hot solution is filtered to remove the catalyst. The catalyst is then washed with an additional 20 ml of ethanol.

-

Product Isolation: The combined filtrates are poured in a thin stream into 1 liter of ice water.

-

Purification: After standing for 20 minutes, the precipitated white solid (this compound) is collected by suction filtration, pressed to remove excess water, and allowed to air dry.

This procedure yields 48–51 g (94–100%) of essentially pure this compound with a melting point of 43–45.5°C.[2]

Metal-Mediated Reductions

Reductions using metals, particularly in acidic media, are classic and cost-effective methods for converting nitroarenes to anilines.[3][4] Common metals for this purpose include tin, iron, and zinc.[2][3]

2.2.1. Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is an effective reducing agent for nitro groups in an alcoholic solvent.[5]

Experimental Protocol: Reduction with SnCl₂ [5]

-

Reaction Setup: 2-nitrobiphenyl, ethanol, and stannous chloride are combined in a round-bottom flask.

-

Reaction: The mixture is refluxed in a water bath for 3 hours.

-

Solvent Removal: After the reaction is complete, the ethanol is recovered via distillation.

-

Work-up: The residue is cooled, and a 40% aqueous solution of a strong base (e.g., NaOH) is added until the mixture is strongly alkaline. This precipitates tin salts and liberates the free amine.

-

Extraction: The oily layer containing the product is separated. The aqueous layer is extracted with ether.

-

Purification: The combined organic layers are dried with anhydrous calcium chloride, filtered, and the ether is removed. The crude product is then purified by reduced pressure distillation to yield this compound.

2.2.2. Reduction with Activated Iron

Reduction with iron powder is an economical and widely used industrial method.[4][6] Activating the iron with acid beforehand enhances its reactivity.[7][8] This method has been successfully applied to the reduction of 2-nitrobiphenyl.[7][8]

Experimental Protocol: Reduction with Activated Iron [7][8]

-

Iron Activation: To 50 g of granulated iron (40 mesh), slowly add 10 ml of concentrated hydrochloric acid with stirring. The activated iron is then allowed to dry thoroughly.

-

Reaction Setup: A solution of 5 g of 2-nitrobiphenyl in 200 ml of benzene is prepared in a three-necked flask equipped with a reflux condenser and an efficient stirrer.

-

Reaction Initiation: The benzene solution is heated to near boiling on a steam bath. The activated iron is then introduced, and the mixture is vigorously stirred and refluxed.

-

Addition of Water: After 30 minutes of refluxing, 1 ml of water is added. Small portions of water are added periodically over 7 hours, totaling 20 ml.

-

Completion: Refluxing is continued for an additional hour.

-

Product Isolation: The hot reaction mixture is filtered to remove the iron residue. The iron is washed three times with hot benzene. The combined filtrates can be treated in one of two ways:

-

The product can be precipitated as its hydrochloride salt by passing dry hydrogen chloride gas through the benzene solution.[7]

-

Alternatively, the benzene can be evaporated to yield the crude amine.

-

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for easy comparison.

| Parameter | Catalytic Hydrogenation (Pd/C) | Reduction with SnCl₂ | Reduction with Activated Iron |

| Primary Reagents | H₂, 5% Pd/C, Ethanol | SnCl₂, Ethanol, 40% NaOH | Activated Fe, Benzene, HCl, H₂O |

| Reaction Time | ~70 minutes[2] | 3 hours (reflux)[5] | 8 hours (reflux)[7] |

| Temperature | Room Temperature[2] | Reflux[5] | Reflux (~80°C for Benzene)[7] |

| Pressure | 25–50 p.s.i.[2] | Atmospheric | Atmospheric |

| Reported Yield | 94–100%[2] | Not specified | 93% (as hydrochloride)[8] |

| Key Advantages | High yield, clean reaction, mild conditions | Simple setup, no specialized pressure equipment | Low cost of reagents |

| Key Disadvantages | Requires specialized hydrogenation equipment, catalyst cost | Stoichiometric metal waste (tin salts) | Long reaction time, stoichiometric metal waste |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound via metal-mediated reduction can be visualized as follows.

Caption: Generalized workflow for metal-mediated synthesis of this compound.

Product Characterization

The final product, this compound, is a white solid that may darken over time.[1] Its identity and purity are confirmed using standard analytical techniques.

-

Physical Properties:

-

Spectroscopic Data:

Conclusion

The reduction of 2-nitrobiphenyl is a straightforward and effective route to this compound. Catalytic hydrogenation with Pd/C offers excellent yields under mild conditions, making it ideal for laboratory-scale synthesis where appropriate equipment is available.[2] For larger-scale or more cost-sensitive applications, reduction with activated iron presents a viable, albeit slower, alternative.[7][8] The choice of method will ultimately be guided by the specific requirements of the research or development project at hand. Each method detailed in this guide provides a reliable pathway to this valuable synthetic intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. sciencemadness.org [sciencemadness.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(90-41-5) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2-Aminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aminobiphenyl, a key chemical intermediate. The document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.43 | m | 2H | Aromatic CH |

| ~7.33 | m | 2H | Aromatic CH |

| ~7.14 | m | 1H | Aromatic CH |

| ~7.12 | m | 2H | Aromatic CH |

| ~6.81 | m | 1H | Aromatic CH |

| ~6.74 | m | 1H | Aromatic CH |

| ~3.71 | s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.3 | C-NH₂ |

| 138.8 | Quaternary C |

| 131.2 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.8 | Quaternary C |

| 118.8 | Aromatic CH |

| 116.1 | Aromatic CH |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 / 3360 | Strong | N-H stretching (asymmetric and symmetric) |

| 3061 / 3071 | Strong | Aromatic C-H stretching |

| 1620 | Strong | N-H bending (scissoring) |

| 1580 | Medium | C=C aromatic ring stretching |

| 1480 | Strong | C=C aromatic ring stretching |

| 1283 | Weak | C-N stretching |

| 740 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 169 | 100 | [M]⁺ (Molecular Ion) |

| 168 | 53.6 | [M-H]⁺ |

| 167 | 24.4 | [M-2H]⁺ |

| 141 | 3.8 | [M-H₂CN]⁺ |

| 115 | 9.2 | [C₉H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : The data presented was acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of analysis.[2]

-

Data Acquisition :

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Aminobiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-aminobiphenyl in various common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and outlines a comprehensive experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in readily available scientific literature. However, based on chemical reference databases and safety data sheets, a qualitative and semi-quantitative understanding of its solubility has been compiled. The following table summarizes the available information. Researchers requiring exact solubility values for applications such as process development, formulation, or crystallization studies are strongly encouraged to determine these experimentally using the protocols outlined in the subsequent section.

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Alcohols | Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |

| Methanol | CH₃OH | Soluble | Not Specified | [3] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [1][2] |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble | Not Specified | [1][2] |

| Toluene | C₇H₈ | Soluble | Not Specified | [4] | |

| Ketones | Acetone | (CH₃)₂CO | Readily Soluble | Not Specified | [5] |

| Chlorinated Solvents | Chloroform | CHCl₃ | Readily Soluble | Not Specified | [5] |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | [6] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | [1] |

| Non-polar Hydrocarbons | Petroleum Ether | Mixture | Slightly Soluble | Not Specified | [1] |

| Aqueous | Water | H₂O | < 0.1 mg/mL | 21.1 | [1] |

| Water | H₂O | Insoluble | 21 | [7] |

Experimental Protocols for Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method . This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic equilibrium.

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with screw caps or ground-glass stoppers

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Procedure

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifugation of the vial can be performed.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Considerations for Accurate Measurement

-

Purity of Materials: The purity of both the this compound and the solvents can significantly impact the solubility measurement. Use high-purity materials.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately controlled temperature throughout the equilibration process.

-

Time to Reach Equilibrium: For some compounds and solvents, reaching equilibrium can take a considerable amount of time. It is crucial to establish that equilibrium has been achieved.

-

Solvent Evaporation: Ensure that the vials are tightly sealed to prevent any loss of solvent, which would lead to an overestimation of the solubility.

-

Analytical Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.

References

- 1. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90-41-5 [chemicalbook.com]

- 3. This compound | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. accustandard.com [accustandard.com]

- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 90-41-5 [sigmaaldrich.com]

2-Aminobiphenyl safety data sheet and handling precautions

Technical Guide: Safety and Handling of 2-Aminobiphenyl

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for this compound (CAS No. 90-41-5). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, safe handling protocols, and emergency procedures.

Chemical Identification and Properties

This compound is an amine derivative of biphenyl, appearing as colorless or purplish crystals that may darken with age.[1][2] It is primarily used as a chemical intermediate.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 90-41-5[1][4][5] |

| EC Number | 201-990-9[1][4][5] |

| IUPAC Name | [1,1'-Biphenyl]-2-amine[2] |

| Synonyms | 2-Phenylaniline, 2-Biphenylamine, o-Aminobiphenyl[1][6] |

| Molecular Formula | C₁₂H₁₁N[1][5][7] |

| Molecular Weight | 169.22 g/mol [1][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless or purplish crystals or powder[1][6] |

| Melting Point | 47-52 °C / 118.4-125.6 °F[6][7] |

| Boiling Point | 299 °C / 570.2 °F[6][7] |

| Flash Point | >110 °C / >230 °F[6]; 153 °C / 307.4 °F[4][8] |

| Autoignition Temp. | 450 °C / 842 °F[6][7] |

| Density | 1.16 g/cm³ at 21 °C[7] |

| Water Solubility | Insoluble[7][8] |

| Vapor Density | 5.8 (vs. air)[7] |

Hazard Identification and Toxicology

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary concerns are acute oral toxicity and suspected carcinogenicity.[4][6]

Table 3: GHS Hazard Classification

| Classification | Code | Description |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[4][5] |

| Carcinogenicity | H351 | Suspected of causing cancer[4][5] |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects[5] |

Table 4: Acute Toxicity Data

| Test | Species | Value |

|---|---|---|

| LD50 Oral | Rat | 2340 mg/kg[4] |

| LD50 Oral | Rabbit | 1020 mg/kg |

Caption: Hazard Identification Workflow for this compound.

Experimental Safety Protocols

While specific, detailed experimental protocols for toxicological studies are proprietary to the conducting institutions, safety data sheets and reports from organizations like the National Toxicology Program (NTP) reference the types of assays performed.[3] These include:

-

Mutagenicity: Assessed using Salmonella typhimurium reverse mutation assays and mouse lymphoma cell mutagenesis assays.[3]

-

Genotoxicity: Evaluated through chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary (CHO) cells.[3]

-

Carcinogenicity: Determined via long-term feeding studies in rodents, such as the 103-week bioassays in B6C3F1 mice and F344/N rats conducted by the NTP.[3]

Safe Handling and Storage

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure laboratory safety.

Engineering and Administrative Controls

-

Ventilation: Always handle in a well-ventilated area. Use of a chemical fume hood is recommended to control airborne concentrations.[5]

-

Restricted Access: Areas where this compound is used should be clearly marked, and access should be limited to trained and authorized personnel.

-

Hygiene: Do not eat, drink, or smoke in handling areas.[4][5] Wash hands thoroughly after handling and before breaks.[4][5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[5][9] For normal use, nitrile rubber gloves are suitable; for direct or prolonged contact, butyl rubber is recommended.[4]

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is typically not required.[4] If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[1]

Caption: Standard Workflow for Safely Handling this compound.

Storage Requirements

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5][6][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Caption: First Aid Decision Tree for this compound Exposure.

-

After Inhalation: Remove the individual from exposure and move to fresh air immediately.[4] If breathing is difficult, give oxygen. Seek medical aid if symptoms persist.

-

After Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

After Ingestion: Call a poison center or doctor if you feel unwell.[4][5] Rinse mouth with water.[4][5] Do not induce vomiting.[11]

Accidental Release Measures

Caption: Response Protocol for Minor vs. Major Spills.

-

Minor Spills:

-

Major Spills:

-

Clear the area of all personnel and move upwind.[5]

-

Alert the fire brigade or institutional emergency response team, informing them of the hazard's location and nature.[5]

-

Prevent the spillage from entering drains, sewers, or water courses.[5]

-

Control personal contact by using appropriate protective equipment.[5]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog may be used.[5]

-

Specific Hazards: The material is combustible and will burn if ignited.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental regulations.[5] Do not allow the product to be disposed of with household garbage or to reach the sewage system.[4] Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations.[4]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. agilent.com [agilent.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97 90-41-5 [sigmaaldrich.com]

- 8. This compound 97 90-41-5 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 90-41-5 [chemicalbook.com]

- 11. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]

An In-depth Technical Guide on the Discovery and History of 2-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobiphenyl, a significant chemical intermediate, holds a noteworthy position in the history of organic synthesis. This document provides a comprehensive overview of its discovery, historical evolution of its synthesis, and key chemical properties. It details seminal synthetic methodologies, from early discoveries tied to carbazole chemistry to modern cross-coupling reactions. This guide presents quantitative data in structured tables and provides detailed experimental protocols for key historical syntheses. Additionally, logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.

Introduction

This compound (2-ABP), also known as 2-phenylaniline or o-aminobiphenyl, is an aromatic amine with the chemical formula C₁₂H₁₁N. It presents as a colorless to purplish crystalline solid that tends to darken upon aging and exposure to air.[1][2] This compound has garnered significant interest in various fields, serving as a crucial precursor in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[3] Notably, it is a key starting material for the synthesis of carbazole and its derivatives, which are of interest in materials science and medicinal chemistry.[4][5] Furthermore, palladacycles derived from this compound are highly effective catalysts in cross-coupling reactions.[6] This guide delves into the historical context of its discovery and the evolution of its synthetic routes, providing a technical foundation for researchers and professionals in the chemical sciences.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the study of carbazole. In the late 19th century, chemists were investigating the structures and syntheses of polycyclic aromatic compounds. One of the earliest significant works connected to this compound is the Täuber carbazole synthesis , first reported by Ernst Täuber in 1890.[1][7] This reaction involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls to form carbazoles. While not a direct synthesis of this compound, this work highlighted the importance of biphenylamines in the synthesis of larger heterocyclic systems.

Over the years, several methods for the synthesis of this compound have been developed, ranging from classical organic reactions to modern catalytic cross-coupling techniques.

Reduction of 2-Nitrobiphenyl

One of the most common and long-standing methods for preparing this compound is the reduction of its nitro precursor, 2-nitrobiphenyl.[6][8] This method offers a straightforward route to the desired amine.

Experimental Protocol: Reduction of 2-Nitrobiphenyl with Stannous Chloride [2][9]

A mixture of 2-nitrobiphenyl, ethanol, and stannous chloride is refluxed in a water bath for 3 hours. Following the reaction, ethanol is recovered via distillation. The residue is cooled and treated with a 40% aqueous alkali solution until it is strongly alkaline. The oily layer containing the product is separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over anhydrous calcium chloride. After filtration and removal of the ether, the crude product is washed with ethanol. Final purification is achieved by vacuum distillation to yield this compound.

Hofmann Degradation of o-Phenylbenzamide

The Hofmann rearrangement, a classic method for converting a primary amide to a primary amine with one fewer carbon atom, has also been applied to the synthesis of this compound from o-phenylbenzamide.[8]

Experimental Protocol: Hofmann Degradation of 2-Biphenylcarboxamide

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 5g of 2-biphenylcarboxamide is mixed with 20mL of water. The mixture is cooled to 0-10°C. A freshly prepared 10% sodium hypobromite solution (50mL) is then added, and the reaction is stirred for 3-8 hours. Upon completion, a saturated aqueous solution of sodium sulfite (20mL) is added. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give crude this compound. For purification, the crude product is dissolved in ethyl acetate and cooled in an ice-water bath while hydrogen chloride gas is bubbled through, precipitating this compound hydrochloride. This salt is then dissolved in water, and the pH is adjusted to 10-11 with ammonia water to precipitate the pure this compound, which is then filtered and dried.

Pyrolysis of Diazoaminobenzene

An older and less common method for the preparation of this compound involves the pyrolysis of diazoaminobenzene.[8] This reaction proceeds through a radical mechanism.

Experimental Protocol: Pyrolysis of Diazoaminobenzene

Caution: This reaction can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Diazoaminobenzene is heated to high temperatures in an inert solvent. The pyrolysis leads to the formation of a mixture of products, including this compound. The desired product is then isolated from the reaction mixture through chromatographic techniques. Detailed modern protocols for this specific transformation are not widely available due to the development of more efficient and safer methods.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, can in principle be used to synthesize this compound by coupling a 2-halobiphenyl with an amino source.[10][11] This reaction is a cornerstone in the formation of carbon-heteroatom bonds.

Conceptual Experimental Workflow: Ullmann Condensation for this compound

A 2-halobiphenyl (e.g., 2-bromobiphenyl or 2-iodobiphenyl) is reacted with an ammonia equivalent in the presence of a copper catalyst, often with a ligand and a base, in a high-boiling polar solvent. The reaction mixture is heated to elevated temperatures to facilitate the coupling. After the reaction is complete, the product is isolated and purified.

Modern Synthetic Methods: Suzuki-Miyaura Coupling

In contemporary organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of biaryl compounds, including this compound.[9]

Experimental Protocol: Suzuki-Miyaura Coupling [9]

In a round-bottom flask, a palladium catalyst (e.g., palladium dichloride) and a suitable ligand are combined with an aryl halide (e.g., 2-bromoaniline) (1.0 mmol), an arylboronic acid (e.g., phenylboronic acid) (1.2 mmol), and a base (e.g., potassium carbonate) (2.0 mmol). A solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, is added. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours under an inert atmosphere. After completion, the solvent is removed under reduced pressure. The residue is diluted with an organic solvent like diethyl ether and extracted. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

Quantitative Data

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N | [12][13] |

| Molar Mass | 169.22 g/mol | [12][13] |

| Appearance | Colorless to purplish crystalline solid | [1][2] |

| Melting Point | 47-51 °C | [14] |

| Boiling Point | 299 °C | |

| Density | 1.16 g/cm³ at 21 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [2] |

| Vapor Density | 5.8 (vs air) | |

| Flash Point | 153 °C (closed cup) | |

| Autoignition Temperature | 842 °F (450 °C) |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | [3] |

| IR Spectroscopy | Spectral data available | [15][16] |

| Mass Spectrometry | Spectral data available | [15][17] |

| UV/Vis Spectroscopy | Spectral data available | [17] |

Visualizations

Synthetic Pathways Overview

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow: Hofmann Degradation

Caption: Step-by-step workflow for the Hofmann degradation synthesis.

Logical Relationship: Precursor to Carbazole

Caption: this compound as a key precursor in carbazole synthesis.

Conclusion

This compound has a rich history that has evolved from its early connections with carbazole chemistry to its synthesis via sophisticated modern catalytic methods. The transition from harsh, classical reaction conditions to milder, more efficient protocols like the Suzuki-Miyaura coupling underscores the significant advancements in synthetic organic chemistry. This guide has provided a detailed overview of the discovery, historical and modern synthetic routes, and key properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals, facilitating a deeper understanding and continued application of this important chemical building block in various scientific and industrial endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 90-41-5 [chemicalbook.com]

- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. scbt.com [scbt.com]

- 13. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Synthesis and Studies of 2- Amino Biphenyl Derived Amides – Oriental Journal of Chemistry [orientjchem.org]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

2-Aminobiphenyl: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobiphenyl, also known as 2-phenylaniline, is an aromatic amine that serves as a pivotal chemical intermediate in a wide array of industrial and research applications. Its unique structural framework, comprising two phenyl rings linked by a carbon-carbon bond with an amino group at the 2-position of one ring, imparts versatile reactivity. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and significant role as a precursor in the development of pharmaceuticals, polymers, dyes, and other high-value chemical entities.

Physicochemical Properties

This compound is a colorless to purplish crystalline solid at room temperature. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N |

| Molecular Weight | 169.22 g/mol |

| Melting Point | 49-51 °C |

| Boiling Point | 299 °C |

| Density | 1.077 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene. |

| CAS Number | 90-41-5 |

Synthesis of this compound

Several synthetic routes are employed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis Methods and Quantitative Data

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) | Purity (%) |

| Reduction of 2-Nitrobiphenyl | 2-Nitrobiphenyl | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | Ethanol | Reflux, 3 hours | High | Good |

| Suzuki-Miyaura Coupling | 2-Bromoaniline, Phenylboronic acid | Palladium(II) acetate, Triphenylphosphine, Potassium carbonate | Toluene/Water | 80 °C, 12 hours | ~95% | >98% |

| Negishi Coupling | 2-Chloroaniline, Phenylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Tetrahydrofuran (THF) | Room temperature to reflux | Good to excellent | High |

| Hofmann Degradation | 2-Phenylbenzamide | Sodium hypochlorite or Sodium hypobromite | Methanol/Water | 0-10 °C, then 40-50 °C | 77-82% | ≥99% |

Experimental Protocols

1. Synthesis of this compound via Reduction of 2-Nitrobiphenyl

-

Materials: 2-Nitrobiphenyl, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH), Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobiphenyl in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of 2-nitrobiphenyl.

-

Heat the reaction mixture to reflux for 3 hours.

-

After cooling to room temperature, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to precipitate tin salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent.[1]

-

2. Synthesis of this compound via Suzuki-Miyaura Coupling

-

Materials: 2-Bromoaniline, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

To a degassed mixture of toluene and water, add 2-bromoaniline, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours with vigorous stirring.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Key Reactions and Applications as a Chemical Intermediate

This compound is a versatile building block for the synthesis of a variety of more complex molecules with important industrial applications.

Synthesis of Carbazoles

This compound is a key precursor for the synthesis of carbazole and its derivatives, which are important materials in the fields of organic electronics (OLEDs), pharmaceuticals, and dyes. The synthesis typically involves a palladium-catalyzed intramolecular C-H amination.

-

Experimental Protocol: Palladium-Catalyzed Synthesis of Carbazole

-

Materials: this compound, Palladium(II) acetate (Pd(OAc)₂), Copper(II) acetate (Cu(OAc)₂), Acetic acid.

-

Procedure:

-

In a reaction vessel, dissolve this compound in acetic acid.

-

Add a catalytic amount of palladium(II) acetate and a stoichiometric amount of copper(II) acetate as an oxidant.

-

Heat the mixture at 110-120 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude carbazole by column chromatography or recrystallization.[2]

-

-

Synthesis of Azo Dyes

This compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes have found applications in the textile and printing industries.

-

Experimental Protocol: Synthesis of an Azo Dye from this compound

-

Materials: this compound, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), A coupling agent (e.g., 2-naphthol), Sodium hydroxide (NaOH).

-

Procedure:

-

Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring. A colored precipitate of the azo dye will form immediately.

-

Stir the mixture for another 30 minutes in the ice bath to ensure complete reaction.

-

Filter the precipitated dye, wash it with cold water, and dry it.

-

-

Synthesis of Polyamides

This compound can be used as a diamine monomer in the synthesis of polyamides with enhanced thermal stability and specific mechanical properties. The polymerization is typically carried out with a diacid chloride via interfacial or solution polycondensation.

-

Experimental Protocol: Synthesis of a Polyamide from this compound

-